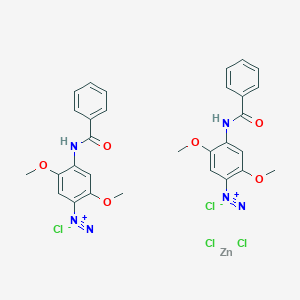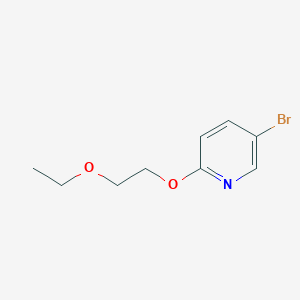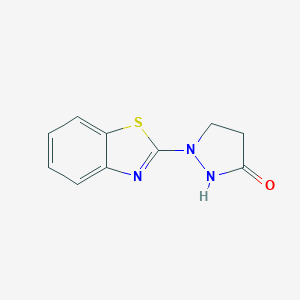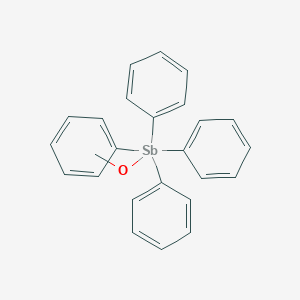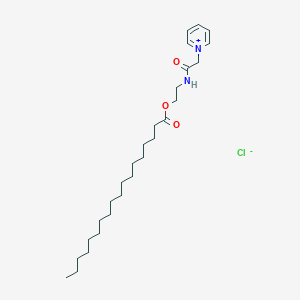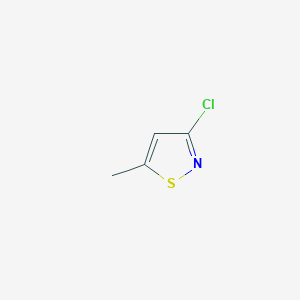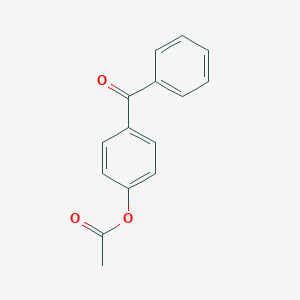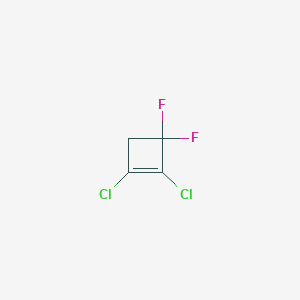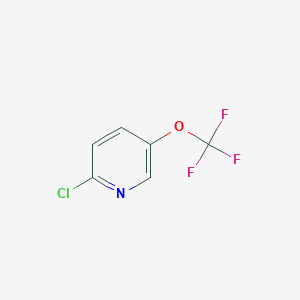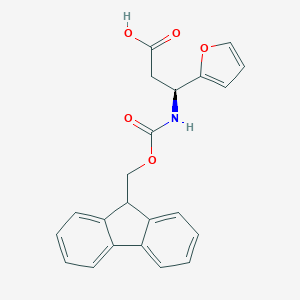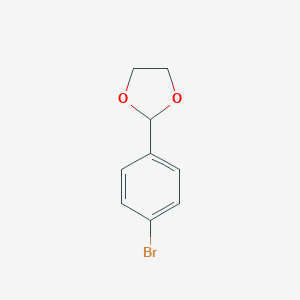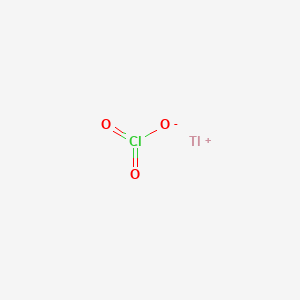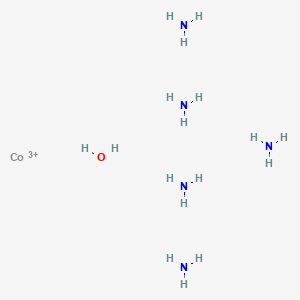
Pentaammineaquocobalt(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaammineaquocobalt(III), also known as [Co(NH3)5(H2O)]3+, is a coordination complex of cobalt(III) ion. It is a water-soluble compound that has been extensively studied for its potential applications in various fields of science, including biochemistry, medicine, and materials science. In
Wissenschaftliche Forschungsanwendungen
Pentaammineaquocobalt(III) has been extensively studied for its potential applications in various fields of science. In biochemistry, it has been used as a model compound to study the behavior of metal ions in biological systems. It has also been used as a catalyst for various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds.
In medicine, pentaammineaquocobalt(III) has been explored for its potential use as an anticancer agent. Studies have shown that the compound can induce apoptosis in cancer cells by disrupting the DNA replication process. It has also been investigated for its potential use as a contrast agent for magnetic resonance imaging (MRI).
In materials science, pentaammineaquocobalt(III) has been used as a precursor for the synthesis of various cobalt-containing materials, including cobalt oxide nanoparticles and cobalt-based catalysts.
Wirkmechanismus
The mechanism of action of pentaammineaquocobalt(III) is complex and depends on the specific application. In biochemistry, the compound can interact with various biomolecules, including proteins and nucleic acids, through coordination bonds. In medicine, the compound can induce apoptosis in cancer cells by disrupting the DNA replication process. In materials science, the compound can act as a precursor for the synthesis of various cobalt-containing materials.
Biochemische Und Physiologische Effekte
Pentaammineaquocobalt(III) has been shown to have various biochemical and physiological effects. In biochemistry, it can interact with various biomolecules, including proteins and nucleic acids, through coordination bonds. In medicine, the compound can induce apoptosis in cancer cells by disrupting the DNA replication process. In materials science, the compound can act as a precursor for the synthesis of various cobalt-containing materials.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using pentaammineaquocobalt(III) in lab experiments is its water solubility, which makes it easy to handle and manipulate. Another advantage is its stability, which allows for long-term storage. However, one limitation of using the compound is its toxicity, which can pose a risk to researchers if not handled properly.
Zukünftige Richtungen
There are several future directions for the study of pentaammineaquocobalt(III). In biochemistry, further studies are needed to understand the specific interactions between the compound and various biomolecules. In medicine, more research is needed to explore the potential use of the compound as an anticancer agent and contrast agent for MRI. In materials science, further studies are needed to optimize the synthesis of cobalt-containing materials using pentaammineaquocobalt(III) as a precursor.
Synthesemethoden
Pentaammineaquocobalt(III) can be synthesized by the reaction between cobalt(II) chloride and ammonia in the presence of oxygen. The reaction results in the formation of a deep blue solution, which can be further purified by recrystallization. The purity of the compound can be determined by various analytical techniques, including UV-Vis spectroscopy, elemental analysis, and X-ray crystallography.
Eigenschaften
CAS-Nummer |
14403-82-8 |
|---|---|
Produktname |
Pentaammineaquocobalt(III) |
Molekularformel |
CoH17N5O+3 |
Molekulargewicht |
162.1 g/mol |
IUPAC-Name |
azane;cobalt(3+);hydrate |
InChI |
InChI=1S/Co.5H3N.H2O/h;5*1H3;1H2/q+3;;;;;; |
InChI-Schlüssel |
QZMZAQYRDIAPGX-UHFFFAOYSA-N |
SMILES |
N.N.N.N.N.O.[Co+3] |
Kanonische SMILES |
N.N.N.N.N.O.[Co+3] |
Andere CAS-Nummern |
14403-82-8 |
Synonyme |
PAACoTFB pentaammineaquocobalt(III) pentaammineaquocobalt(III) tetrafluoroborate pentaammineaquocobalt(III) tribromide pentaammineaquocobalt(III) trichloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



